molecular formula C14H21NO3 B13523164 Ethyl 3-amino-3-(4-propoxyphenyl)propanoate

Ethyl 3-amino-3-(4-propoxyphenyl)propanoate

Cat. No.: B13523164
M. Wt: 251.32 g/mol
InChI Key: PCWTZNXKMTWPGS-UHFFFAOYSA-N
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Description

Ethyl 3-amino-3-(4-propoxyphenyl)propanoate is an organic compound with the molecular formula C14H21NO3 It is a derivative of propanoic acid and features an amino group and a propoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-amino-3-(4-propoxyphenyl)propanoate typically involves the reaction of ethyl 3-bromo-3-(4-propoxyphenyl)propanoate with ammonia or an amine under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained between 0°C and 50°C to ensure optimal yield .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improves the overall efficiency of the process. The use of catalysts and automated systems further enhances the production rate and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-amino-3-(4-propoxyphenyl)propanoate undergoes various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form a nitro group.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The propoxy group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are employed.

Major Products Formed

Scientific Research Applications

Ethyl 3-amino-3-(4-propoxyphenyl)propanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on cellular processes and enzyme activity.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of ethyl 3-amino-3-(4-propoxyphenyl)propanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation, thereby reducing inflammatory responses .

Comparison with Similar Compounds

Similar Compounds

    Ethyl 3-amino-3-(4-butoxyphenyl)propanoate: Similar structure but with a butoxy group instead of a propoxy group.

    Ethyl 3-amino-3-(4-methoxyphenyl)propanoate: Contains a methoxy group instead of a propoxy group.

Uniqueness

Ethyl 3-amino-3-(4-propoxyphenyl)propanoate is unique due to its specific propoxyphenyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and applications .

Properties

Molecular Formula

C14H21NO3

Molecular Weight

251.32 g/mol

IUPAC Name

ethyl 3-amino-3-(4-propoxyphenyl)propanoate

InChI

InChI=1S/C14H21NO3/c1-3-9-18-12-7-5-11(6-8-12)13(15)10-14(16)17-4-2/h5-8,13H,3-4,9-10,15H2,1-2H3

InChI Key

PCWTZNXKMTWPGS-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=C(C=C1)C(CC(=O)OCC)N

Origin of Product

United States

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